molecular formula C22H27ClN2O4S B2690608 3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922075-61-4

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2690608
CAS RN: 922075-61-4
M. Wt: 450.98
InChI Key: UJSALDYUVBCECK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties. The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D conformation of the molecule could be influenced by steric interactions between these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide group, the tetrahydrobenzo[b][1,4]oxazepin ring, and the isopentyl group. Each of these groups could potentially undergo different chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Environmental Presence and Analytical Detection

  • Environmental Monitoring : Benzenesulfonamide derivatives, including benzothiazoles (BTHs) and benzotriazoles (BTRs), are identified in environmental samples, highlighting their widespread use and persistence. A study developed a method for their detection in particulate matter of outdoor air, indicating environmental monitoring applications for similar compounds (Alba Maceira, R. M. Marcé, F. Borrull, 2018).

Photodynamic Therapy and Anticancer Applications

  • Photodynamic Therapy : Certain benzenesulfonamide derivatives are investigated for their singlet oxygen quantum yield, a crucial factor in photodynamic therapy for cancer treatment. For example, zinc phthalocyanines substituted with benzenesulfonamide derivatives showed potential as Type II photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antibacterial and Antifungal Activities

  • Antimicrobial Activities : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents. Some compounds showed promising activity against various microbial strains, underscoring the therapeutic potential of such derivatives (S. Y. Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Compounds featuring benzenesulfonamide groups have been explored for their inhibitory activity against human carbonic anhydrases, an approach relevant in treating conditions like glaucoma and neuropathic pain. The structural features of these compounds, including the sulfonamide group, play a crucial role in their activity and specificity (C. Altug, Hanife Güneş, A. Nocentini, S. Monti, Martina Buonanno, C. Supuran, 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific bioactive properties. Benzenesulfonamides, for example, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)10-11-25-19-9-8-17(13-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-7-5-6-16(23)12-18/h5-9,12-13,15,24H,10-11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSALDYUVBCECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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